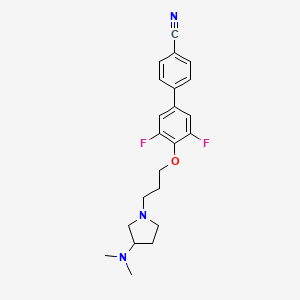
7V2TE8Xvv6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7V2TE8Xvv6 , also referred to as A-423579 , is a chemical substance with the molecular formula C22H25F2N3O . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is characterized by its complex structure, which includes a biphenyl core substituted with a carbonitrile group and a difluorobiphenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7V2TE8Xvv6 involves multiple steps, starting with the preparation of the biphenyl core. The key steps include:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a cyanide ion.
Addition of the Difluorobiphenyl Moiety: The difluorobiphenyl moiety is added through a series of electrophilic aromatic substitution reactions, where fluorine atoms are introduced to the aromatic ring.
Industrial Production Methods
Industrial production of This compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
7V2TE8Xvv6: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated biphenyl derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
7V2TE8Xvv6: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7V2TE8Xvv6 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
7V2TE8Xvv6: can be compared with other similar compounds, such as:
A-423579 Enantiomer: This is the enantiomer of , which has similar but distinct properties due to its chirality.
Difluorobiphenyl Derivatives: Compounds with similar difluorobiphenyl moieties can be compared based on their chemical reactivity and biological activities.
Carbonitrile-Substituted Biphenyls: These compounds share the carbonitrile group and can be compared in terms of their synthetic routes and applications.
This compound: is unique due to its specific combination of functional groups and its racemic nature, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
568590-38-5 |
|---|---|
Fórmula molecular |
C22H25F2N3O |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
4-[4-[3-[3-(dimethylamino)pyrrolidin-1-yl]propoxy]-3,5-difluorophenyl]benzonitrile |
InChI |
InChI=1S/C22H25F2N3O/c1-26(2)19-8-10-27(15-19)9-3-11-28-22-20(23)12-18(13-21(22)24)17-6-4-16(14-25)5-7-17/h4-7,12-13,19H,3,8-11,15H2,1-2H3 |
Clave InChI |
DJXFZKXYKKBTDR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCN(C1)CCCOC2=C(C=C(C=C2F)C3=CC=C(C=C3)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




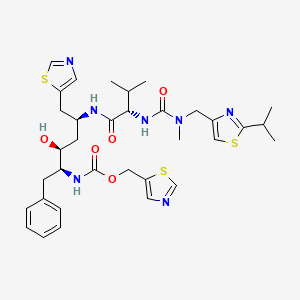

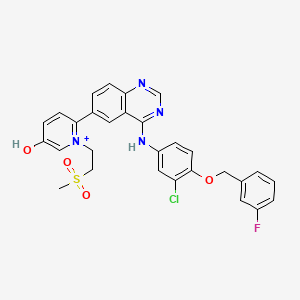
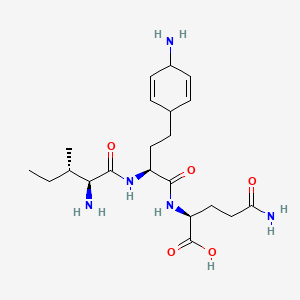
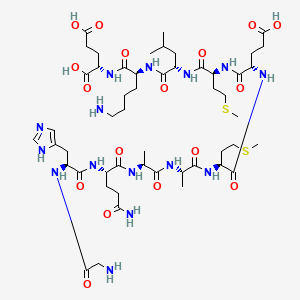

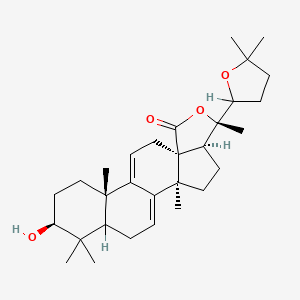
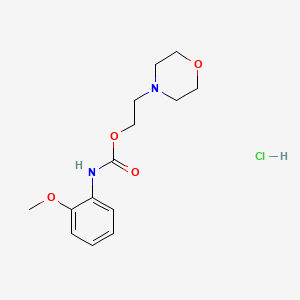
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)


